molecular formula C12H19ClN2O2 B14134080 benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride

benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride

Cat. No.: B14134080
M. Wt: 258.74 g/mol
InChI Key: PANFEPQMFZBNSO-UHFFFAOYSA-N
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Description

Benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of carbamic acid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride typically involves the reaction of benzyl chloroformate with N-methyl-1,3-propanediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of a benzyl group and a carbamate moiety provides distinct reactivity and functionality compared to other similar compounds .

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

benzyl 2-amino-4-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-14-8-7-11(13)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,14H,7-9,13H2,1H3;1H

InChI Key

PANFEPQMFZBNSO-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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